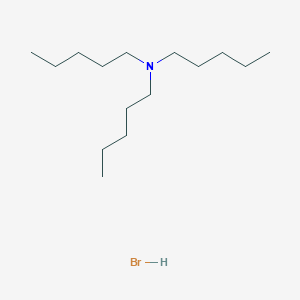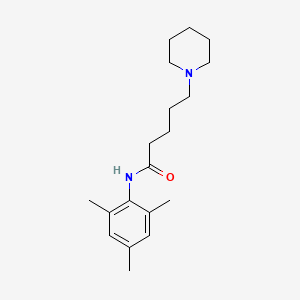
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide is a synthetic organic compound characterized by the presence of a piperidine ring and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide typically involves the reaction of 2,4,6-trimethylphenylamine with a suitable piperidine derivative. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include acylating agents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving cellular processes and interactions due to its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism by which 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide
- 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)hexanamide
Uniqueness
Compared to similar compounds, 5-(Piperidin-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide may exhibit unique chemical and biological properties due to the specific arrangement of its functional groups
Properties
CAS No. |
31518-84-0 |
|---|---|
Molecular Formula |
C19H30N2O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5-piperidin-1-yl-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C19H30N2O/c1-15-13-16(2)19(17(3)14-15)20-18(22)9-5-8-12-21-10-6-4-7-11-21/h13-14H,4-12H2,1-3H3,(H,20,22) |
InChI Key |
FYTZEODJNNBEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


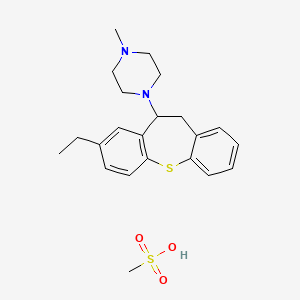
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
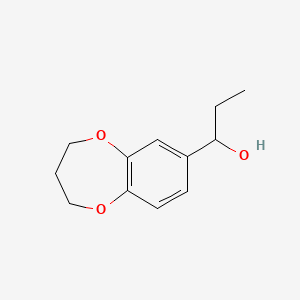
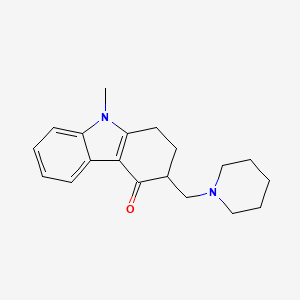
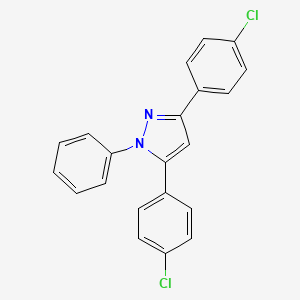

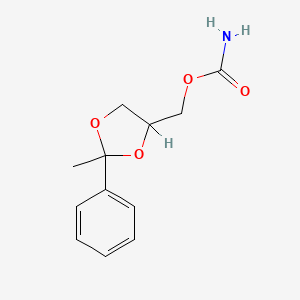

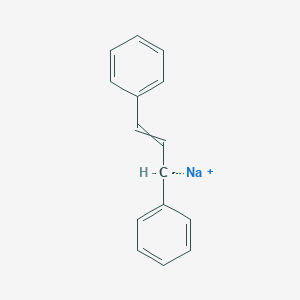
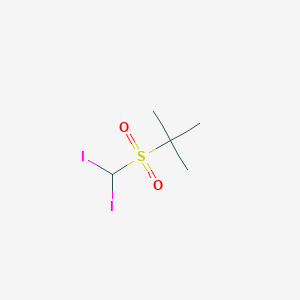
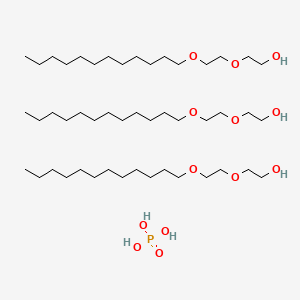
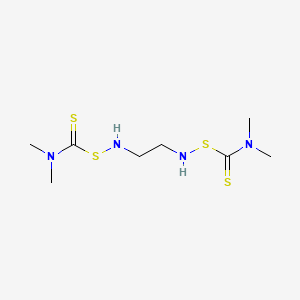
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
